molecular formula C7H12ClNO2 B2512228 rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 876376-07-7

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2512228
CAS No.: 876376-07-7
M. Wt: 177.63
InChI Key: SPJAQNMPBOXWBH-GAJRHLONSA-N
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Description

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a constrained bicyclic proline analogue characterized by a seven-membered azabicyclic core with a carboxylic acid group at position 2 and a hydrochloride salt. The "rac" prefix indicates a racemic mixture, though enantiopure forms can be resolved via chiral high-performance liquid chromatography (HPLC) . This compound’s rigid structure mimics proline’s conformational restrictions, making it valuable in peptide synthesis and drug design, particularly for enhancing metabolic stability and modulating receptor binding . Its hydrochloride salt improves solubility and crystallinity, critical for pharmaceutical formulations .

Properties

IUPAC Name

(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAQNMPBOXWBH-GAJRHLONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Ring-Closure Strategy

Initial Synthesis from 4-Acetamidophenol

The foundational route, adapted from Fraser and Swingle’s work, begins with 4-acetamidophenol (2). Catalytic hydrogenation using Raney nickel or platinum dioxide under elevated pressure (3–4 atm) yields a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide (3). The trans isomer predominates (80% yield) when platinum dioxide is employed. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, which undergoes acid-catalyzed ring closure to form the bicyclic amine scaffold.

Key Reaction:

$$
\text{4-Acetamidophenol} \xrightarrow{\text{H}2/\text{PtO}2} \text{N-(4-hydroxycyclohexyl)acetamide} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}^+} \text{7-Azabicyclo[2.2.1]heptane derivative}
$$

Diels-Alder Cycloaddition Approach

Cycloaddition with Acetylenic Dienophiles

A more efficient route leverages Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. For example, N-carbomethoxypyrrole reacts with acetylene dicarboxylic ester in the presence of aluminum chloride to form the bicyclic nitrile precursor. Hydrolysis with aqueous sodium hydroxide (70% ethanol, 14 h) followed by HCl treatment yields the target compound.

Key Reaction:

$$
\text{N-Carbomethoxypyrrole} + \text{Acetylene dicarboxylic ester} \xrightarrow{\text{AlCl}_3} \text{Bicyclic nitrile} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Stereochemical Control

The exo selectivity of the Diels-Alder reaction ensures the correct (1S,2S,4R) configuration. Nuclear magnetic resonance (NMR) studies confirm the bridgehead proton couplings (J = 5 Hz) and exo substituent orientation.

Yield and Optimization:
  • Single-step yield : 81% (Diels-Alder reaction).
  • Advantage : Avoids multi-step functional group interconversions.

Nitrile Hydrolysis from Bicyclic Precursors

Direct Hydrolysis of Bicyclic Nitriles

Pre-synthesized bicyclic nitriles, such as 7-azabicyclo[2.2.1]heptane-2-carbonitrile , undergo hydrolysis using 6 M hydrochloric acid at reflux. The reaction proceeds via a two-step mechanism: (i) acid-catalyzed hydration to the amide and (ii) further hydrolysis to the carboxylic acid.

Key Reaction:

$$
\text{7-Azabicyclo[2.2.1]heptane-2-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride}
$$

Reaction Conditions and Byproducts

  • Temperature : 100°C (reflux).
  • Byproducts : Traces of amide intermediates, removed via recrystallization from methanol:ethyl acetate .

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Synthesis

To isolate the (1S,2S,4R) enantiomer, chiral resolving agents like L-tartaric acid are employed. The racemic carboxylic acid is treated with L-tartaric acid in ethanol, yielding diastereomeric salts separable by fractional crystallization.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate) ) resolves enantiomers with >98% enantiomeric excess (ee).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing platinum dioxide with palladium on carbon (Pd/C) in hydrogenation steps reduces costs without compromising yield.

Solvent Recycling

Ethanol and ethyl acetate are recovered via distillation, minimizing waste.

Analytical Characterization

Spectroscopic Data

  • Infrared (IR) : Strong absorption at 1710 cm⁻¹ (C=O stretch).
  • NMR :
    • ¹H NMR (D₂O): δ 3.2–3.5 (m, bridgehead protons), δ 1.8–2.1 (m, cyclohexyl protons).
    • ¹³C NMR : δ 178.5 (COOH), δ 55.2 (C-2).

Melting Point and Purity

  • Melting point : 261–263°C (decomposition).
  • Purity : ≥99% (HPLC, UV detection at 210 nm).

Comparative Analysis of Methods

Method Yield (%) Stereochemical Control Cost Efficiency
Catalytic Hydrogenation 18–36 Moderate Low
Diels-Alder 81 High Moderate
Nitrile Hydrolysis 70–86 Low High

Chemical Reactions Analysis

Types of Reactions

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential role as a ligand in the modulation of neurotransmitter systems, particularly in the context of:

  • Nicotinic Acetylcholine Receptors : Research indicates that derivatives of this compound may act as selective modulators of nicotinic receptors, which are crucial for cognitive function and are implicated in neurodegenerative diseases like Alzheimer's .

Analgesic Properties

Studies have shown that rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride exhibits analgesic effects in animal models. This suggests its potential use in developing pain management therapies, especially for chronic pain conditions .

Antidepressant Activity

Recent investigations have pointed to the compound's influence on monoaminergic systems, indicating potential antidepressant properties. This aligns with the ongoing exploration of novel compounds that can provide therapeutic benefits with fewer side effects compared to traditional antidepressants .

Case Study 1: Nicotinic Receptor Modulation

A study conducted by Smith et al. (2023) explored the binding affinity of this compound to various nicotinic acetylcholine receptor subtypes. The results demonstrated a significant binding affinity to the α4β2 subtype, suggesting its potential therapeutic role in cognitive enhancement and neuroprotection.

Case Study 2: Analgesic Efficacy

In a preclinical trial published by Johnson et al. (2024), the analgesic efficacy of this compound was evaluated using a formalin-induced pain model in rats. The findings indicated a dose-dependent reduction in pain response, highlighting its potential application as an analgesic agent.

Case Study 3: Antidepressant Effects

A recent investigation by Lee et al. (2025) assessed the antidepressant-like effects of this compound in a chronic mild stress model. The study found significant improvements in behavioral assessments indicative of reduced depressive symptoms compared to control groups.

Mechanism of Action

The mechanism of action of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural variations, properties, and applications of rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride and related compounds:

Compound Name (CAS No.) Structural Variation Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 7-aza, carboxylic acid, HCl salt C₇H₁₂ClNO₂ 193.65 Peptide synthesis, drug design
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (38263-55-7) 7-oxa substitution (O instead of N) C₇H₁₀O₃ 154.15 Reduced hydrogen bonding; organic intermediates
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (14932-25-3) 3-amino group, exo configuration C₈H₁₄ClNO₂ 191.65 Conformationally restricted amino acid
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (1221818-81-0) Boc-protected amine C₁₂H₁₉NO₄ 241.28 Intermediate in peptide synthesis
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (1217814-87-3) Ethyl ester, HCl salt C₉H₁₆ClNO₂ 205.68 Prodrug formulation for enhanced bioavailability
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., 24158-88-1) Sulfur inclusion, expanded ring size (3.2.0) C₈H₉Br₂NO₃S 359.03 Beta-lactam antibiotics (e.g., penicillins)

Key Research Findings

Synthetic Methodologies: The racemic target compound can be resolved into enantiomers via chiral HPLC, as demonstrated for methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate . Base-induced epimerization (e.g., triethylamine in methanol) enables access to thermodynamically stable endo derivatives .

Physicochemical Properties :

  • The hydrochloride salt form enhances aqueous solubility compared to free acids (e.g., Boc-protected variants require organic solvents for dissolution) .
  • 7-Oxa analogues exhibit reduced basicity due to oxygen’s lower electronegativity, impacting interactions with biological targets .

Biological Relevance :

  • Thienyl-substituted derivatives (e.g., ) show enhanced binding to proline-specific receptors due to aromatic interactions .
  • 4-Thia-1-azabicyclo[3.2.0]heptane derivatives are critical in beta-lactam antibiotics, leveraging sulfur’s electron-withdrawing effects for β-lactam stability .

Biological Activity

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride , also known by its CAS number 876376-07-7, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.60 g/mol
  • Physical Form : Solid
  • Purity : 95%
  • Safety Information : Signal word "Warning"; Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that this compound may act as an inhibitor of certain receptors or enzymes involved in neurological pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor binding, particularly in the context of the central nervous system (CNS).
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to neurotransmitter metabolism.

Antinociceptive Effects

Studies have shown that derivatives of bicyclic compounds similar to rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane exhibit antinociceptive properties. For instance, a related compound demonstrated significant pain relief in animal models by modulating pain pathways .

Antidepressant Activity

In preclinical studies, some bicyclic compounds have been linked to antidepressant-like effects in rodent models. These effects are thought to arise from alterations in serotonin and norepinephrine levels .

Case Study 1: Pain Management

A study investigated the efficacy of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane derivatives in managing chronic pain conditions in rats. The results indicated a significant reduction in pain responses compared to control groups, suggesting potential for therapeutic use in pain management .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of this compound on anxiety and depression models in mice. The findings revealed that administration led to reduced anxiety-like behaviors and enhanced mood-related outcomes, supporting its potential as an antidepressant .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Study FocusFindings
Antinociceptive ActivitySignificant pain relief observed in animal models .
Antidepressant EffectsReduction in anxiety-like behaviors noted .
Neurotransmitter InteractionPotential modulation of serotonin and norepinephrine levels .

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